Inosine-5'-monophosphate sodium salt octahydrate
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Overview
Description
Inosine-5’-monophosphate sodium salt octahydrate is a purine nucleotide that serves as a precursor to guanosine monophosphate and adenosine monophosphate. It is commonly used as an umami tastant in the food industry and has significant roles in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inosine-5’-monophosphate sodium salt octahydrate can be synthesized through the phosphorylation of inosine using phosphorylating agents under controlled conditions. The reaction typically involves the use of phosphoryl chloride or other phosphorylating reagents in an aqueous medium .
Industrial Production Methods: Industrial production often involves microbial fermentation processes. For instance, Corynebacterium ammoniagenes can be used to produce inosine, which is then phosphorylated to inosine-5’-monophosphate. This is followed by the addition of sodium ions to form the sodium salt .
Types of Reactions:
Oxidation: Inosine-5’-monophosphate can undergo oxidation to form xanthosine monophosphate.
Reduction: It can be reduced to inosine.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Catalyzed by inosine-5’-monophosphate dehydrogenase in the presence of NAD+.
Reduction: Requires reducing agents like sodium borohydride.
Substitution: Typically involves nucleophiles such as hydroxylamine under basic conditions.
Major Products:
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various nucleoside analogs depending on the nucleophile used.
Scientific Research Applications
Inosine-5’-monophosphate sodium salt octahydrate is widely used in scientific research:
Biology: Investigating nucleotide metabolism and its role in cellular processes.
Industry: Used as a flavor enhancer in the food industry due to its umami properties.
Mechanism of Action
Inosine-5’-monophosphate sodium salt octahydrate acts as a precursor in the synthesis of guanosine monophosphate and adenosine monophosphate. It is converted to xanthosine monophosphate by inosine-5’-monophosphate dehydrogenase, a rate-limiting step in guanosine monophosphate synthesis. This pathway is crucial for DNA, RNA, and glycoprotein synthesis .
Comparison with Similar Compounds
- Guanosine-5’-monophosphate sodium salt
- Adenosine-5’-monophosphate sodium salt
- Xanthosine-5’-monophosphate sodium salt
Comparison: Inosine-5’-monophosphate sodium salt octahydrate is unique due to its dual role as a precursor for both guanosine monophosphate and adenosine monophosphate. This dual functionality makes it a versatile compound in biochemical research and industrial applications .
Properties
Molecular Formula |
C10H28N4NaO16P |
---|---|
Molecular Weight |
514.31 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate;octahydrate |
InChI |
InChI=1S/C10H13N4O8P.Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;8*1H2/q;+1;;;;;;;;/p-1/t4-,6-,7-,10-;;;;;;;;;/m1........./s1 |
InChI Key |
OCGDRMQAJQUTKO-HCPZZMJLSA-M |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O.O.O.O.O.O.O.O.O.[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.O.O.O.O.O.O.O.O.[Na+] |
Origin of Product |
United States |
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